molecular formula C33H41N5O2 B10779702 N-[(2S)-1-[[(1S,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide

N-[(2S)-1-[[(1S,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide

Cat. No.: B10779702
M. Wt: 539.7 g/mol
InChI Key: DAMXHAMKVXERLM-QEGDFHJFSA-N
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Description

CHEMBL71723 is a bioactive molecule listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties. The ChEMBL database is widely used in drug discovery and chemical biology research .

Chemical Reactions Analysis

CHEMBL71723 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

CHEMBL71723 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study chemical reactions and mechanisms.

    Biology: Employed in biological assays to investigate its effects on various biological pathways and targets.

    Medicine: Explored for its potential therapeutic effects in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of CHEMBL71723 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

CHEMBL71723 can be compared with other similar bioactive molecules in terms of its chemical structure, biological activity, and therapeutic potential. Similar compounds include those with related functional groups or structural motifs, such as other small molecules listed in the ChEMBL database.

Properties

Molecular Formula

C33H41N5O2

Molecular Weight

539.7 g/mol

IUPAC Name

N-[(2S)-1-[[(1S,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide

InChI

InChI=1S/C33H41N5O2/c34-20-23-6-5-7-24(18-23)21-36-31(39)30(19-26-22-35-29-11-4-2-9-27(26)29)37-32(40)38-16-14-33(15-17-38)13-12-25-8-1-3-10-28(25)33/h1-4,8-13,22-24,30,35H,5-7,14-21,34H2,(H,36,39)(H,37,40)/t23-,24+,30+/m1/s1

InChI Key

DAMXHAMKVXERLM-QEGDFHJFSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)N4CCC5(CC4)C=CC6=CC=CC=C56)CN

Canonical SMILES

C1CC(CC(C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)N4CCC5(CC4)C=CC6=CC=CC=C56)CN

Origin of Product

United States

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